molecular formula C7H2F4O2 B1586618 2,3,4,6-tetrafluorobenzoic Acid CAS No. 32890-92-9

2,3,4,6-tetrafluorobenzoic Acid

Cat. No. B1586618
CAS RN: 32890-92-9
M. Wt: 194.08 g/mol
InChI Key: JMVKZWLEXQRABZ-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorobenzoic acid is a unique chemical compound with the empirical formula C7H2F4O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 2,3,4,6-tetrafluorobenzoic Acid is 194.08 . The InChI key is JMVKZWLEXQRABZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3,4,6-Tetrafluorobenzoic Acid has a boiling point of 97-98°C . It is a solid at ambient temperature .

Scientific Research Applications

Conformational and Vibrational Study

2,3,4,5-Tetrafluorobenzoic acid (TFBA) has been the subject of conformational and vibrational studies using density functional theory (DFT). These studies have enabled a deeper understanding of its structural properties, particularly the presence and implications of hydrogen bonding. Such research contributes to the broader understanding of molecular behavior and interactions in fluorinated compounds (Subhapriya et al., 2017).

Synthesis and Material Applications

The tetrafluoroterephthalic acid, a derivative of tetrafluorobenzoic acid, has been synthesized and utilized as a linking ligand in constructing coordination polymers and metal-organic frameworks. This showcases its potential in material science, particularly in the development of new structural materials (Orthaber et al., 2010).

Industrial Synthesis

Tetrafluorobenzoic acid has been synthesized for industrial purposes, demonstrating its commercial and practical applications. The process involves acyl chlorination, amidation, and Hofmann degradation, highlighting its versatility in chemical synthesis (Wang Wei-jie, 2008).

Catalysis and Green Technology

Research into the decarboxylation of tetrafluorophthalic acid to tetrafluorobenzoic acid involves the use of NH3-enriched high temperature liquid water, showcasing innovative green technologies in chemical processes. This method demonstrates a significant advance in environmentally friendly chemical reactions (Fu et al., 2016).

Liquid Crystalline Copolyesters

Tetrafluorobenzoic acid derivatives have been used to create liquid crystalline copolyesters. These materials exhibit unique thermal properties and structures, making them valuable for advanced material applications (Yonetake et al., 1998).

Tribological Applications

Tetrafluorobenzoic acid-modified TiO2 nanoparticles have been synthesized and evaluated as lubricant additives. Their use demonstrates significant improvements in wear reduction and friction in mechanical systems, marking its potential in engineering applications (Ye et al., 2003).

Safety And Hazards

2,3,4,6-Tetrafluorobenzoic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Relevant Papers There are several papers related to 2,3,4,6-tetrafluorobenzoic Acid and similar compounds . These papers cover a range of topics including its properties, synthesis, and potential applications.

properties

IUPAC Name

2,3,4,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVKZWLEXQRABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380208
Record name 2,3,4,6-tetrafluorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-tetrafluorobenzoic Acid

CAS RN

32890-92-9
Record name 2,3,4,6-tetrafluorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2,3,4,6-Tetrafluorophenyl)methanol (1.50 g, 8.33 mmol), sodium periodate (8.91 g, 41.6 mmol) and ruthenium (III) chloride (345 mg, 1.67 mmol) was added to a mixture of MeCN (20 mL), water (10 mL) and carbon tetrachloride (20 mL). The reaction was stirred at room temperature for 6 hours, then filtered through arbocel (eluting with EtOAc) and the filtrate evaporated in vacuo. The resulting residue was purified by silica gel chromatography eluting with EtOAc to afford the title compound as a colourless oil (1.60 g, 99% yield):
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
345 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a mixture of MeCN (20 mL), water (10 mL), carbon tetrachloride (20 mL) was added (2,3,4,6-tetrafluorophenyl)methanol (1.50 g, 8.33 mmol), sodium periodate (8.91 g, 41.6 mmol) and finally ruthenium (III) chloride (345 mg, 1.67 mmol). The reaction was stirred at room temperature for 6 hours before the mixture was filtered through Arbocel washing the pad thouroughly with ethyl acetate and directly purified by silica gel column chromatography eluting with ethyl acetate to afford the title compound as a colourless oil (1.60 g, 100%).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
8.91 g
Type
reactant
Reaction Step Two
Quantity
345 mg
Type
catalyst
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MW Buxton, RH Mobbs, J Tilney-Bassett, SA Evans… - 1966 - apps.dtic.mil
Preparations and synthetic studies have been carried out on difluoropyromellitic acid, tetrafluoroisophthalic acid, tetrafluorophenylene diamines, 3, 3, 4, 4-tetra-substituted-…
Number of citations: 3 apps.dtic.mil
JB Waern, CT Dillon, MM Harding - Journal of medicinal chemistry, 2005 - ACS Publications
The effect of aqueous solubility, charge, and lability of four thiol derivatives of the antitumor metallocene molybdocene dichloride (Cp 2 MoCl 2 ) on the cell uptake and cytotoxicity …
Number of citations: 57 pubs.acs.org
GB Deacon, RJ Phillips - Australian Journal of Chemistry, 1978 - CSIRO Publishing
The organothallium carboxylates, R2TIO2CR (R = C6F5, p-MeOC6F4, p-HC6F4, m-HC6F4 or o-HC6F4), prepared by reactions of appropriate halogenobis(polyfluorophenyl)thallium(III) …
Number of citations: 44 www.publish.csiro.au
D Asai, N Inoue, M Sugiyama, T Fujita… - Bioorganic & Medicinal …, 2021 - Elsevier
Heptapeptide SFLLRNP is a receptor–tethered ligand of protease-activated receptor 1 (PAR-1), and its Phe at position 2 is essential for the aggregation of human platelets. To validate …
Number of citations: 3 www.sciencedirect.com
E Meléndez - Journal of organometallic chemistry, 2012 - Elsevier
The potential application of metallocene complexes into the cancer research was established by the pioneer work of Köpf-Maeir and Köpf in the late 1970s. The combination of …
Number of citations: 25 www.sciencedirect.com
S Goodin - 2002 - osti.gov
The purpose of proposed subsurface excavation, utilities installation, and operations support is to facilitate underground testing. The ESF is an underground facility for conducting tests …
Number of citations: 4 www.osti.gov
CJ Byrne - 2001 - osti.gov
This Determination of Importance Evaluation (DIE) applies to the Subsurface Exploratory Studies Facility (ESF), encompassing the Topopah Spring (TS) Loop from Station 0+00 meters (…
Number of citations: 0 www.osti.gov

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